7-Ethynyl-1H-indazole is a synthetic compound characterized by its unique structure and potential applications in medicinal chemistry. It belongs to the indazole family, which is known for its diverse biological activities. The compound has garnered attention for its potential as a kinase inhibitor, making it a subject of interest in drug discovery and development.
The compound can be classified under the category of heterocyclic compounds, specifically as an indazole derivative. Its chemical formula is with a molecular weight of approximately 142.16 g/mol. The compound is identified by the CAS number 945761-99-9, and it is often synthesized for research purposes in medicinal chemistry due to its structural properties that facilitate interactions with various biological targets .
The synthesis of 7-ethynyl-1H-indazole can be achieved through several methods, primarily involving the use of starting materials like indazole and various ethynylating agents. One notable method includes:
This method has been shown to yield 7-ethynyl-1H-indazole in moderate to high yields, making it a viable route for laboratory synthesis.
7-Ethynyl-1H-indazole can participate in various chemical reactions, particularly those involving nucleophilic substitutions or coupling reactions due to the presence of the ethynyl moiety. Some notable reactions include:
These reactions are crucial for exploring the compound's potential therapeutic applications.
The mechanism of action for 7-ethynyl-1H-indazole primarily revolves around its role as a kinase inhibitor. It is believed to exert its effects by:
Quantitative data from cell-based assays demonstrate its efficacy against various cancer cell lines, indicating promising biological activity.
7-Ethynyl-1H-indazole exhibits several notable physical and chemical properties:
These properties are essential for practical applications in laboratory settings.
7-Ethynyl-1H-indazole has several applications in scientific research:
The ongoing research into this compound continues to reveal its significance in medicinal chemistry and therapeutic applications.
The indazole nucleus, a bicyclic structure featuring fused benzene and pyrazole rings, is classified as a "privileged scaffold" in medicinal chemistry due to its exceptional capacity for structural diversification and broad-spectrum biological activities. This heterocyclic system exists predominantly as the thermodynamically stable 1H-tautomer, providing distinct hydrogen-bonding capabilities critical for target engagement [1]. Its significance is underscored by the development of several FDA-approved therapeutics, including:
Table 1: Clinically Approved Indazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Primary Biological Target |
---|---|---|
Niraparib | Anticancer (PARP inhibitor) | DNA repair enzymes |
Pazopanib | Anticancer (TKI) | Vascular endothelial growth factor receptors |
Bendazac | Anti-inflammatory | Protein denaturation inhibitors |
Benzydamine | Anti-inflammatory/analgesic | Local inflammatory mediators |
The versatility of the indazole scaffold stems from its capacity for strategic substitution at multiple positions (N1, C3, C4, C5, C6, C7), enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. Positional isomerism profoundly influences bioactivity, with the 7-position being particularly significant due to its role in π-stacking interactions within enzyme binding pockets. 7-Substituted indazoles demonstrate enhanced binding affinities across diverse targets, including kinases (e.g., JNK inhibitors for inflammatory disorders) [7], nitric oxide synthases [8], and viral polymerases [3] [5]. This positional preference arises from the electronic and steric compatibility of 7-substituents within the hydrophobic clefts of many biological targets, making 7-functionalized indazoles like 7-ethynyl-1H-indazole strategically valuable for drug design.
Synthetic accessibility further enhances the scaffold’s utility. Modern transition-metal-catalyzed cross-coupling reactions enable efficient derivatization, particularly from halogenated or triflated precursors. For instance, 7-iodo-1H-indazole and 7-trifluoromethanesulfonyl-1H-indazole (7-OTf-1H-indazole) serve as versatile intermediates for introducing complex functionalities via Suzuki, Sonogashira, and Buchwald-Hartwig reactions [4] [9]. The development of 3-bromo-7-iodo-1H-indazole exemplifies this strategy, allowing orthogonal functionalization for generating diverse pharmacophores [4].
The ethynyl group (–C≡CH) represents a critically important substituent in bioactive molecule design due to its unique physicochemical and structural properties. When incorporated at the 7-position of 1H-indazole, it confers distinct advantages:
Table 2: Synthetic Applications of 7-Haloindazoles for Ethynyl Derivative Synthesis
Precursor | Reaction Type | Catalyst System | Application Example | Reference |
---|---|---|---|---|
7-Iodo-1H-indazole | Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI/PPh₃ | 7-(Alkynyl)-1H-indazoles | [4] [9] |
7-Triflate-1H-indazole | Sonogashira Coupling | Pd(dba)₂/XPhos/CuI | Electron-deficient alkynes incorporation | [4] |
3-Bromo-7-iodoindazole | Sequential Coupling | Pd/Cu systems | Orthogonally functionalized indazoles | [4] |
The ethynyl group provides distinct advantages over conventional electron-withdrawing substituents like nitro (–NO₂) or cyano (–CN). While 7-nitro-1H-indazole is a known neuronal nitric oxide synthase (nNOS) inhibitor, its nitro group poses metabolic liabilities, including potential reduction to cytotoxic hydroxylamines or nitroso derivatives [8]. In contrast, the ethynyl group offers metabolic stability while maintaining or enhancing target affinity. Comparative studies reveal that 7-ethynyl analogs can achieve comparable or superior potency to nitro-substituted counterparts in enzyme inhibition assays (e.g., NOS isoforms), with significantly reduced risks of off-target redox cycling or reactive metabolite formation [8].
Emerging biological data highlights the therapeutic relevance of 7-ethynylindazoles. Derivatives like (E)-N-[(1H-indazol-7-yl)methyl]-3-arylacrylamides exhibit potent antiviral activity against influenza A by inhibiting viral RNA-dependent RNA polymerase (RdRp), with the ethynyl group contributing to optimal binding pocket occupancy [3]. Similarly, 7-ethynyl analogs demonstrate enhanced kinase (e.g., JNK) inhibitory profiles compared to parent indazoles, attributed to improved hydrophobic contacts within the ATP-binding cleft [7].
Table 3: Biological Activity Comparison of 7-Substituted Indazoles
Substituent | Example Compound | Target/Activity | Key Advantage(s) |
---|---|---|---|
–NO₂ | 7-Nitro-1H-indazole | Neuronal NOS inhibitor | Potency |
–CN | 1H-Indazole-7-carbonitrile | Pan-NOS inhibitor (IC₅₀ ~20-60 μM) | Reduced redox liability vs. NO₂ |
–C≡CH | 7-Ethynyl-1H-indazole | Influenza RdRp inhibition; Kinases | Metabolic stability; "Click" chemistry handle |
–I / –OTf | 7-Iodo-1H-indazole | Synthetic intermediate | Versatile cross-coupling reactivity |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7